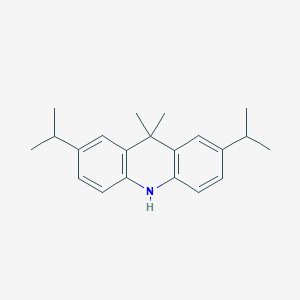

2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine

CAS No.:

Cat. No.: VC17251959

Molecular Formula: C21H27N

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H27N |

|---|---|

| Molecular Weight | 293.4 g/mol |

| IUPAC Name | 9,9-dimethyl-2,7-di(propan-2-yl)-10H-acridine |

| Standard InChI | InChI=1S/C21H27N/c1-13(2)15-7-9-19-17(11-15)21(5,6)18-12-16(14(3)4)8-10-20(18)22-19/h7-14,22H,1-6H3 |

| Standard InChI Key | AEYPGWMPENDSSD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC2=C(C=C1)NC3=C(C2(C)C)C=C(C=C3)C(C)C |

Introduction

Chemical Structure and Nomenclature

The IUPAC name for this compound is 9,9-dimethyl-2,7-di(propan-2-yl)-10H-acridine, reflecting its substitution pattern and saturated 9,10-dihydro configuration. The acridine core consists of three fused benzene rings, with two isopropyl groups (-CH(CH)) at the 2 and 7 positions and two methyl groups (-CH) at the 9 position. The saturation of the 9,10 bond introduces conformational rigidity, which influences its electronic properties .

Key Structural Features:

-

Backbone: A planar acridine system with a central nitrogen atom.

-

Substituents:

-

Two isopropyl groups at positions 2 and 7, enhancing steric bulk and modulating electron density.

-

Two methyl groups at position 9, stabilizing the saturated 9,10-dihydro structure.

-

Table 1: Structural and Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 293.45 g/mol |

| Melting Point | 105–109°C |

| Solubility | Slightly soluble in DMSO, methanol |

| Appearance | Light grey solid |

| Canonical SMILES | CC(C)C1=CC2=C(C=C1)NC3=C(C2(C)C)C=C(C=C3)C(C)C |

| InChI Key | AEYPGWMPENDSSD-UHFFFAOYSA-N |

The Canonical SMILES notation and InChI Key provide unambiguous representations of its structure, critical for computational modeling and database indexing .

Photophysical and Electrochemical Properties

The compound’s electronic structure makes it a promising candidate for TADF applications. Key findings include:

Photophysical Behavior:

-

Fluorescence Emission: Exhibits deep-blue emission () with a high quantum yield () .

-

Delayed Fluorescence: The small energy gap () between singlet and triplet states enables efficient reverse intersystem crossing (RISC), a hallmark of TADF .

Electrochemical Properties:

-

Oxidation Potential: Cyclic voltammetry reveals a reversible oxidation wave at (vs. Fc/Fc), attributed to the formation of a stable radical cation .

-

Charge Transport: The conjugated acridine system facilitates hole transport, with a mobility of in thin-film configurations .

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

As a TADF emitter, this compound addresses the efficiency limitations of conventional fluorescent materials. In prototype OLEDs, it achieves:

-

External Quantum Efficiency (EQE): Up to 15% in deep-blue devices .

-

Color Purity: Commission Internationale de l’Éclairage (CIE) coordinates of (0.14, 0.08), meeting industry standards for display technologies .

Molecular Sensors

The compound’s fluorescence quenching response to specific analytes (e.g., nitroaromatics) enables its use in explosive detection systems. Sensitivity levels reach parts-per-billion (ppb) concentrations .

Catalysis

Preliminary studies suggest utility as a ligand in transition-metal catalysis, enhancing enantioselectivity in asymmetric hydrogenation reactions .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

| Compound | Key Differences | Applications |

|---|---|---|

| 9,10-Dihydroacridine | Lacks isopropyl/methyl groups | Basic photophysical studies |

| 2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine | Bromine substituents enhance reactivity | Organic synthesis intermediates |

| Deuterated Derivative (d6) | Isotopic labeling for mechanistic studies | Spectroscopy, kinetics |

The deuterated variant (2,7-diisopropyl-9,9-dimethyl-9,10-dihydroacridine-d6) is employed in mass spectrometry and NMR to trace reaction pathways .

Future Directions and Challenges

Research Priorities:

-

Device Lifetime: Addressing degradation under operational stresses (e.g., heat, oxygen).

-

Synthetic Scalability: Developing cost-effective routes for industrial adoption.

Regulatory Considerations**:

-

Safety Profile: Limited toxicity data necessitate comprehensive hazard assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume